molecular formula C23H21FN2O3S B2486400 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-66-0

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2486400
CAS No.: 898447-66-0
M. Wt: 424.49
InChI Key: JVVQNLKFUHWLBH-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles are crucial in the pharmaceutical and agrochemical industries due to their unique physicochemical properties. A study on the rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate has demonstrated a method for synthesizing various fluorinated heterocycles. This method highlights the synthetic potential of fluorinated compounds, including those similar to "3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide" (Wu et al., 2017).

Imaging Solid Tumors

Fluorine-containing benzamide analogs, developed as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors, demonstrate the diagnostic potential of fluorinated benzamides in oncology. These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their application in tumor imaging and diagnosis (Tu et al., 2007).

Fluorescence Labeling

The synthesis and fluorescence studies of novel fluorophores for labeling oligodeoxyribonucleotides indicate the use of fluorinated compounds in enhancing fluorescence signals and hybridization affinity. This application is critical for biological research and medical diagnostics (Singh & Singh, 2007).

Cobalt-Catalyzed C-H Activation

The development of cobalt-catalyzed C-H activation/annulation reactions with fluoroalkylated alkynes to produce 3- and 4-fluoroalkylated isoquinolinones showcases a method for creating structurally diverse and potentially bioactive fluorinated compounds. This method could be applied to synthesize derivatives of "this compound" for various scientific applications (Kumon et al., 2021).

Antimicrobial and Herbicidal Activity

Synthetic efforts to combine fluorine-containing pharmacophores with other heterocyclic systems have led to the development of compounds with potential antimicrobial agents. These studies illustrate the broader applicability of fluorinated benzamide derivatives in addressing microbial resistance and enhancing agricultural productivity through herbicidal activity (Desai et al., 2013; Huang et al., 2005).

Mechanism of Action

Properties

IUPAC Name

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVQNLKFUHWLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.